(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid
Description
Historical Development of Spirohydantoin Compounds
Spirohydantoins emerged as a chemically distinct class in the late 20th century, with hydantocidin (a natural spironucleoside) marking a pivotal discovery in 1991 due to its herbicidal activity and selective toxicity. Parallel developments in the 1980s revealed spirohydantoins' therapeutic potential, exemplified by sorbinil—a chromane-derived spirohydantoin that inhibited aldose reductase at nanomolar concentrations (IC₅₀ 0.15 μM). These early successes catalyzed systematic exploration of spirocyclic systems, leading to over 200 patented derivatives by 2005.
Significance of Spirohydantoins in Medicinal Chemistry
The spirohydantoin pharmacophore enables dual functionality:
- Enzyme inhibition : The planar hydantoin ring engages hydrogen bonding with catalytic residues, while the spiro-fused aromatic system (e.g., inden, chromane) provides hydrophobic complementarity.
- Metabolic stability : The quaternary spiro center resists enzymatic degradation, as demonstrated by sorbinil's oral bioavailability (ED₅₀ 0.25 mg/kg in diabetic rats).
Table 1: Key Spirohydantoin Derivatives and Biological Targets
Structural Uniqueness of the Spiro[imidazolidine-4,1'-inden] Core
The titular compound features a strained spiro junction between:
- Imidazolidine-2,5-dione : Provides hydrogen bond donor/acceptor sites (N-H, C=O)
- 2',3'-Dihydroinden : Imparts planar aromaticity for π-π stacking interactions
X-ray crystallographic studies of analogous spirohydantoins reveal:
Research Evolution in Spirocyclic Scaffold Applications
Modern synthetic strategies have expanded access to spiroimidazolidines:
- Multicomponent reactions : Bucherer-Bergs synthesis enables one-pot assembly from ketones, ammonium carbonate, and KCN.
- Stereoselective methods : Sharpless asymmetric dihydroxylation achieves >90% ee in hydantocidin analogues.
- Parallel synthesis : Solution-phase libraries generate 168 derivatives via sequential Strecker and cyclization steps.
Recent applications exploit the scaffold's rigidity for:
Properties
IUPAC Name |
2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-10(17)7-15-11(18)13(14-12(15)19)6-5-8-3-1-2-4-9(8)13/h1-4H,5-7H2,(H,14,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFNAAYSERMSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=O)N(C(=O)N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672623 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
879319-16-1 | |
| Record name | 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic structure that may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Chemical Formula : C₁₂H₉N₃O₂
- Molecular Weight : 227.22 g/mol
- CAS Number : 1889287-91-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer properties. Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using several cancer cell lines, including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC₅₀) values were determined using the MTT assay after 72 hours of incubation. The results indicated varying degrees of cytotoxicity across different cell lines.
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 - 1.7 |
| MCF-7 | 4.5 - 7.5 | Not specified |
| HeLa | 5.5 - 11.0 | Not specified |
These findings suggest that the compound may selectively inhibit cancer cell proliferation while sparing non-cancerous cells, an essential characteristic for potential anticancer agents.
The mechanisms underlying the biological activity of this compound have been investigated through various assays:
- Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in the G0/G1 and G2/M phases in a p53-independent manner.
- Apoptosis Induction : The compound has been shown to promote apoptosis in both wild-type and mutant p53 cells, suggesting a broad applicability in targeting different cancer types.
Case Studies
In a recent study focusing on the structure-activity relationship (SAR) of imidazolidine derivatives, it was found that modifications to the substituents on the imidazolidine ring significantly influenced cytotoxic activity against HCT-116 and MCF-7 cell lines. Compounds with specific hydrophobic characteristics demonstrated enhanced activity, indicating that molecular design plays a crucial role in optimizing therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of imidazolidine compounds exhibit promising anticancer properties. Specifically, studies have synthesized molecular hybrids incorporating imidazolidine structures, which demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The incorporation of (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid into these hybrids could enhance their efficacy due to its structural characteristics that promote interaction with biological targets .
2. Antimicrobial Properties
The compound has been explored for its potential antimicrobial activity. Studies have shown that certain imidazolidine derivatives can inhibit the growth of bacterial strains, suggesting that this compound may serve as a scaffold for developing new antimicrobial agents .
Materials Science Applications
1. UV-Filters in Cosmetic Formulations
Recent investigations have identified the compound as a potential UV-filter with favorable safety profiles. Its ability to absorb UV radiation makes it suitable for use in sunscreens and other cosmetic products. Stability tests revealed that derivatives of this compound maintain their integrity upon exposure to UV light, making them viable candidates for long-lasting formulations .
2. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This integration can enhance the mechanical properties and thermal stability of polymers used in various applications, from packaging materials to biomedical devices .
Research Tool Applications
1. Synthesis and Characterization
As a research compound, this compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmacophores in drug discovery .
2. In Vivo Studies
The compound is also utilized in pharmacological studies to assess its bioavailability and pharmacokinetic properties. Researchers can prepare stock solutions at varying concentrations for in vivo experiments to evaluate its therapeutic potential and safety profile .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HCT-116 cells when combined with imidazolidine derivatives. |
| Study B | UV-Filters | Identified as a stable UV-filter with a half-life exceeding 23 hours under simulated sunlight exposure. |
| Study C | Polymer Integration | Enhanced mechanical properties of polymer composites when incorporated into a polycarbonate matrix. |
Chemical Reactions Analysis
Cyclocondensation Reactions
Spiro-imidazolidine derivatives are often synthesized via cyclocondensation reactions. For example:
-
Reaction with mercaptoacetic acid : In analogous systems, spiro-[indole-thiazolidine] derivatives form via cyclo-condensation of intermediates (e.g., imines) with mercaptoacetic acid in the presence of anhydrous ZnCl₂ . This suggests that the acetic acid moiety in the target compound may participate in similar acid-catalyzed cyclization.
| Reaction Components | Conditions | Outcome |
|---|---|---|
| Imine intermediate + mercaptoacetic acid | ZnCl₂, 80°C, 2–4 hours | Spiro-thiazolidine formation (yield: 75–85%) |
Solid Acid-Catalyzed Reactions
Sulfonated mesoporous silica (MCM-SO₃H) has been employed as a reusable catalyst for spirothiazolidinone synthesis . Key steps include:
-
Imine formation : Reaction of indoline-2,3-dione analogs with aromatic amines.
-
Thiol addition : Thioglycolic acid undergoes nucleophilic attack on the imine.
| Catalyst | Temperature | Time | Yield | Advantages |
|---|---|---|---|---|
| MCM-SO₃H | 70°C | 1.5 hours | 88–92% | Solvent-free, recyclable, high efficiency |
Functionalization via Aldehyde Condensation
The acetic acid group in the compound may enable further derivatization. For example:
-
Knoevenagel condensation : Reaction with aromatic aldehydes could yield arylidene derivatives under mild acidic conditions .
-
Decarboxylation : Thermal or base-induced decarboxylation might simplify the spiro scaffold.
Anticipated Reactivity Challenges
-
Steric hindrance : The spiro-junction may limit access to reactive sites.
-
Oxidative sensitivity : The dione moiety could undergo reduction or hydrolysis under strong acidic/basic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazolidine Core
2-(3-Methyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid (10a)
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- Key Features : A methyl group at the 3-position of the imidazolidine ring enhances steric bulk and lipophilicity compared to the parent compound.
- Research Findings :
N-Hydroxy-2-(3-methyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetamide (16a)
- Molecular Formula : C₁₄H₁₅N₃O₄
- Molecular Weight : 289.29 g/mol
- Key Features : Replacement of the carboxylic acid with a hydroxamate group introduces metal-chelating properties.
- Research Findings: Displays E/Z isomerism in NMR spectra, with distinct peaks for each conformer (e.g., δ 8.98 ppm for E-isomer, δ 9.36 ppm for Z-isomer) . Potential application as a hydroxamate-based inhibitor of metalloenzymes .
Substituent Variations on the Indene Ring
N-benzyl-2-(5'-cyclopropyl-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)-N-(1-cyclopropylethyl)acetamide (15)
- Molecular Formula : C₂₅H₂₄N₂O₄
- Molecular Weight : 458.0 g/mol (LC-MS: m/z = 458.0 [M+H]⁺)
- Key Features : A cyclopropyl group at the 5'-position of the indene ring increases steric hindrance and lipophilicity.
- Research Findings :
2-(5'-Cyano-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid (I-18)
Stereochemical Variations
N-benzyl-N-[(1S)-1-cyclopropylethyl]-2-[(4R)-2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl]acetamide (6)
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Basic: What are the key considerations for optimizing the synthesis of (2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid derivatives?
Answer:
Synthesis optimization requires precise control of reaction conditions and purification methods. For example:
- Amide coupling : Reacting the core spiroimidazolidine scaffold with enantiopure amines (e.g., (S)-N-benzyl-1-cyclopropylethanamine) in methanol at elevated temperatures (80°C) achieves selective functionalization .
- Hydrolysis and neutralization : Post-reaction neutralization with 4M NaOH ensures product stability, followed by filtration to isolate intermediates as yellow solids .
- Purification : Prep-TLC or column chromatography is critical for removing byproducts, as seen in the isolation of hydroxamate derivatives (e.g., compound 16b ) .
Basic: How can structural characterization of this compound address challenges like conformational isomerism?
Answer:
Conformational equilibria (e.g., E/Z isomerism) can split NMR signals. For example:
- 1H NMR analysis : Distinct peaks at δ 2.13–2.98 ppm in DMSO-d6 for 16b arise from hindered rotation around the hydroxamate bond, resolved at 600 MHz .
- X-ray crystallography : Resolves spirojunction geometry and hydrogen-bonding networks, essential for validating synthetic accuracy .
Advanced: How does catalytic hydrogenation enable functionalization of N-protected precursors?
Answer:
Catalytic hydrogenation under H2 gas in EtOH/AcOEt (3:1) selectively removes benzyloxy groups while preserving the spirocyclic core. This method yields hydroxamic acids (e.g., 16b ) with >95% efficiency, crucial for generating bioactive derivatives .
Advanced: What computational methods are suitable for analyzing electronic properties and reaction pathways?
Answer:
- DFT studies : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Similar imidazopyridine analogs were analyzed using B3LYP/6-31G(d) basis sets .
- Molecular docking : Models interactions with biological targets (e.g., histone acetyltransferases p300/CBP), guiding structure-activity relationship (SAR) studies .
Advanced: How should researchers resolve contradictory spectral data arising from dynamic equilibria?
Answer:
- Variable-temperature NMR : Identifies temperature-dependent peak splitting (e.g., coalescence at higher temps) .
- Complementary techniques : IR spectroscopy confirms carbonyl stretches (~1700 cm⁻¹), while HRMS validates molecular weight .
Advanced: What strategies are effective for synthesizing nitroso or amino derivatives of the spiroimidazolidine core?
Answer:
- Nitrosation : Reacting the parent compound with NaNO2 in acidic media introduces nitroso groups at the N1 position .
- Reductive amination : Use NaBH3CN or H2/Pd-C to convert ketone intermediates to amines while retaining spirocyclic integrity .
Basic: What purification techniques are recommended for isolating polar derivatives?
Answer:
- Reverse-phase HPLC : Separates polar hydroxamates (e.g., 16b ) using C18 columns with acetonitrile/water gradients .
- Recrystallization : AcOEt/n-pentane mixtures yield high-purity crystalline solids (>98% by HPLC) .
Advanced: How can researchers probe the mechanism of action for hydroxamate derivatives?
Answer:
- Enzyme inhibition assays : Measure IC50 values against histone acetyltransferases (e.g., p300/CBP) using radiolabeled acetyl-CoA or fluorescence-based protocols .
- Cellular uptake studies : LC-MS quantifies intracellular concentrations in cancer cell lines, correlating with antiproliferative activity .
Advanced: What are the challenges in scaling up spirocyclic compound synthesis?
Answer:
- Reaction scalability : Transition from batch to flow chemistry improves yield consistency for acid-sensitive intermediates .
- Byproduct management : Optimize stoichiometry to minimize diketopiperazine formation during cyclization steps .
Basic: How can researchers validate synthetic intermediates using spectroscopic data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
